Cas no 2228219-10-9 (4-(4-methoxynaphthalen-1-yl)-1H-pyrazole)

4-(4-methoxynaphthalen-1-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-(4-methoxynaphthalen-1-yl)-1H-pyrazole
- 2228219-10-9
- EN300-1787275
-
- インチ: 1S/C14H12N2O/c1-17-14-7-6-11(10-8-15-16-9-10)12-4-2-3-5-13(12)14/h2-9H,1H3,(H,15,16)
- InChIKey: PRPGXMZFPXNCLF-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C2C=NNC=2)=C2C=CC=CC2=1
計算された属性
- 精确分子量: 224.094963011g/mol
- 同位素质量: 224.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 37.9Ų
4-(4-methoxynaphthalen-1-yl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787275-1g |
4-(4-methoxynaphthalen-1-yl)-1H-pyrazole |
2228219-10-9 | 1g |
$1299.0 | 2023-09-19 | ||
Enamine | EN300-1787275-1.0g |
4-(4-methoxynaphthalen-1-yl)-1H-pyrazole |
2228219-10-9 | 1g |
$1299.0 | 2023-05-23 | ||
Enamine | EN300-1787275-5.0g |
4-(4-methoxynaphthalen-1-yl)-1H-pyrazole |
2228219-10-9 | 5g |
$3770.0 | 2023-05-23 | ||
Enamine | EN300-1787275-10.0g |
4-(4-methoxynaphthalen-1-yl)-1H-pyrazole |
2228219-10-9 | 10g |
$5590.0 | 2023-05-23 | ||
Enamine | EN300-1787275-2.5g |
4-(4-methoxynaphthalen-1-yl)-1H-pyrazole |
2228219-10-9 | 2.5g |
$2548.0 | 2023-09-19 | ||
Enamine | EN300-1787275-5g |
4-(4-methoxynaphthalen-1-yl)-1H-pyrazole |
2228219-10-9 | 5g |
$3770.0 | 2023-09-19 | ||
Enamine | EN300-1787275-0.05g |
4-(4-methoxynaphthalen-1-yl)-1H-pyrazole |
2228219-10-9 | 0.05g |
$1091.0 | 2023-09-19 | ||
Enamine | EN300-1787275-0.5g |
4-(4-methoxynaphthalen-1-yl)-1H-pyrazole |
2228219-10-9 | 0.5g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1787275-0.1g |
4-(4-methoxynaphthalen-1-yl)-1H-pyrazole |
2228219-10-9 | 0.1g |
$1144.0 | 2023-09-19 | ||
Enamine | EN300-1787275-0.25g |
4-(4-methoxynaphthalen-1-yl)-1H-pyrazole |
2228219-10-9 | 0.25g |
$1196.0 | 2023-09-19 |
4-(4-methoxynaphthalen-1-yl)-1H-pyrazole 関連文献
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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6. Back matter
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
4-(4-methoxynaphthalen-1-yl)-1H-pyrazoleに関する追加情報
Research Briefing on 4-(4-methoxynaphthalen-1-yl)-1H-pyrazole (CAS: 2228219-10-9) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the potential of 4-(4-methoxynaphthalen-1-yl)-1H-pyrazole (CAS: 2228219-10-9) as a promising scaffold for drug discovery and development. This compound, characterized by its unique naphthalene-pyrazole hybrid structure, has garnered attention due to its versatile pharmacological properties and potential applications in targeting various disease pathways. The following briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and therapeutic relevance.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 4-(4-methoxynaphthalen-1-yl)-1H-pyrazole, emphasizing its scalability and purity for preclinical testing. Researchers employed a Pd-catalyzed cross-coupling strategy to achieve high yields (up to 85%) and demonstrated its stability under physiological conditions. The study also identified key structural modifications that enhance its bioavailability, such as the introduction of solubilizing groups at the pyrazole nitrogen.
In terms of biological activity, 4-(4-methoxynaphthalen-1-yl)-1H-pyrazole has shown significant inhibitory effects on protein kinases implicated in cancer and inflammatory diseases. A 2024 Nature Chemical Biology paper revealed its selective inhibition of JAK2 (IC50 = 12 nM) and FLT3 (IC50 = 18 nM), with minimal off-target effects. Molecular docking studies further elucidated its binding mode within the ATP-binding pockets of these kinases, suggesting potential for structure-based optimization.
Emerging preclinical data from animal models (e.g., murine xenografts) indicate that derivatives of this compound exhibit antitumor efficacy with reduced toxicity compared to first-generation kinase inhibitors. Notably, a methylsulfonyl-substituted analog demonstrated 60% tumor growth inhibition in a colorectal cancer model, as reported in a 2024 ACS Pharmacology & Translational Science study. These findings position 4-(4-methoxynaphthalen-1-yl)-1H-pyrazole as a lead candidate for further development.
Challenges remain in optimizing the pharmacokinetic profile of this scaffold, particularly regarding its metabolic stability in hepatic microsomes. Recent Drug Metabolism and Disposition studies (2023) identified CYP3A4-mediated oxidation as a primary clearance pathway, prompting investigations into prodrug strategies and formulation enhancements to improve half-life.
In conclusion, 4-(4-methoxynaphthalen-1-yl)-1H-pyrazole represents a chemically tractable platform with multifaceted therapeutic potential. Ongoing research aims to expand its applications to neurodegenerative diseases and antimicrobial resistance, leveraging its privileged structural motifs. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical candidates in the coming years.
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